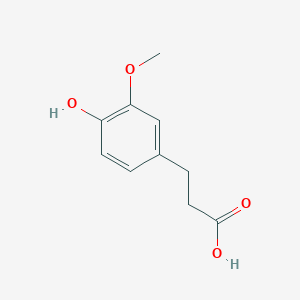

Dihydroferulic Acid

Description

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLQJTPHPSDZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150427 | |

| Record name | Dihydroferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-23-5 | |

| Record name | Dihydroferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxy-3-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROFERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O01RNC700M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Dihydroferulic Acid from Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for converting ferulic acid into dihydroferulic acid. The focus is on the enzymatic reduction of the α,β-unsaturated double bond of the ferulic acid side chain, a reaction of significant interest for the production of valuable bioactive compounds. This document details the key enzyme involved, its characteristics, and protocols for both enzymatic and whole-cell bioconversion.

Executive Summary

The bioconversion of ferulic acid to dihydroferulic acid is a single-step reduction reaction catalyzed by NAD(P)H-dependent 2-ene reductases. A key enzyme in this pathway is the Hydroxycinnamic Acid Reductase (HcrF) from the lactic acid bacterium Limosilactobacillus fermentum. This enzyme utilizes NADH and FMN as cofactors to reduce the double bond in the propenoic acid side chain of ferulic acid. This guide provides detailed experimental protocols for the purification of HcrF, the enzymatic synthesis of dihydroferulic acid, and a whole-cell bioconversion method using Lactobacillus species. Quantitative data on enzyme kinetics and reaction conditions are presented to facilitate the practical application of this biosynthetic pathway.

The Biosynthetic Pathway

The conversion of ferulic acid to dihydroferulic acid is a reduction reaction targeting the α,β-unsaturated double bond in the side chain of ferulic acid. This biotransformation is primarily carried out by certain microorganisms, particularly lactic acid bacteria.

The key enzyme responsible for this conversion is a member of the 2-ene reductase family, specifically the Hydroxycinnamic Acid Reductase (HcrF). This enzyme has been characterized in Limosilactobacillus fermentum. The reaction requires the presence of cofactors, namely Flavin Mononucleotide (FMN) and Nicotinamide Adenine Dinucleotide (NADH), which provides the reducing equivalents.

dot graph "Biosynthesis_of_Dihydroferulic_Acid" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Ferulic_Acid [label="Ferulic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroferulic_Acid [label="Dihydroferulic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; HcrF [label="Hydroxycinnamic Acid Reductase\n(HcrF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADH [label="NADH + H+", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#FBBC05", fontcolor="#202124"]; FMN [label="FMN\n(cofactor)", shape=ellipse, style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ferulic_Acid -> HcrF [label="Substrate"]; NADH -> HcrF; HcrF -> Dihydroferulic_Acid [label="Product"]; HcrF -> NAD; FMN -> HcrF [style=dashed];

{rank=same; NADH; FMN} } caption: "Biosynthesis of Dihydroferulic Acid from Ferulic Acid"

Quantitative Data

The efficiency of the enzymatic conversion of ferulic acid to dihydroferulic acid is dependent on various parameters. The following tables summarize the key quantitative data for the HcrF enzyme from Limosilactobacillus fermentum.

| Parameter | Value | Reference |

| Optimal pH | 7.0 | [1][2] |

| Optimal Temperature | 30-40°C | [1][2] |

| Cofactors | NADH, FMN | [1][2] |

Table 1: Optimal Reaction Conditions for HcrF from Limosilactobacillus fermentum.

| Substrate | Vmax (Relative Activity) | Reference |

| Ferulic Acid | Highest | [1][2] |

| p-Coumaric Acid | High | [2] |

| Caffeic Acid | Lower | [2] |

| Sinapic Acid | Lower | [2] |

Table 2: Substrate Specificity of HcrF from Limosilactobacillus fermentum. Vmax for ferulic acid is considered the highest, and other substrates are relative to it.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biosynthesis of dihydroferulic acid from ferulic acid.

Purification of Recombinant His-tagged HcrF from E. coli

This protocol describes the purification of His-tagged HcrF enzyme after heterologous expression in E. coli.

4.1.1 Materials

-

E. coli cell pellet expressing His-tagged HcrF

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Lysozyme

-

DNase I

-

Ni-NTA Agarose resin

-

Chromatography column

4.1.2 Protocol

-

Cell Lysis:

-

Resuspend the thawed E. coli cell pellet in ice-cold Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to complete lysis.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

-

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of Lysis Buffer.

-

Load the cleared cell lysate onto the equilibrated column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged HcrF enzyme with 5-10 column volumes of Elution Buffer. Collect fractions.

-

-

Analysis and Storage:

-

Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the HcrF enzyme.

-

Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 10% glycerol).

-

Store the purified enzyme at -80°C.

-

dot digraph "HcrF_Purification_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

start [label="E. coli cell pellet\n(expressing His-tagged HcrF)", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis\n(Lysozyme, Sonication, DNase I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifugation [label="Centrifugation\n(12,000 x g, 30 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Cleared Lysate (Supernatant)", fillcolor="#FBBC05", fontcolor="#202124"]; pellet [label="Cell Debris (Pellet)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chromatography [label="Ni-NTA Affinity Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash with Wash Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Elute with Elution Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purified_protein [label="Purified HcrF", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="SDS-PAGE and Dialysis", fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="Store at -80°C", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> lysis; lysis -> centrifugation; centrifugation -> supernatant; centrifugation -> pellet [style=dashed]; supernatant -> chromatography; chromatography -> wash; wash -> elution; elution -> purified_protein; purified_protein -> analysis; analysis -> storage; } caption: "Workflow for the Purification of His-tagged HcrF"

Enzymatic Conversion of Ferulic Acid to Dihydroferulic Acid

This protocol describes the in vitro conversion of ferulic acid using the purified HcrF enzyme.

4.2.1 Materials

-

Purified HcrF enzyme

-

Ferulic acid

-

NADH

-

FMN

-

Reaction Buffer: 50 mM Sodium Phosphate, pH 7.0

-

Quenching solution: 1 M HCl

-

Ethyl acetate

4.2.2 Protocol

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM Sodium Phosphate buffer, pH 7.0

-

1 mM Ferulic acid

-

2 mM NADH

-

0.1 mM FMN

-

Purified HcrF enzyme (concentration to be optimized)

-

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Reaction Quenching and Product Extraction:

-

At desired time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of 1 M HCl.

-

Extract the product by adding two volumes of ethyl acetate and vortexing thoroughly.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Re-dissolve the dried extract in the mobile phase for HPLC analysis.

-

Analyze the sample using the HPLC method described in section 4.4.

-

Whole-Cell Bioconversion of Ferulic Acid

This protocol describes the use of resting cells of Lactobacillus for the conversion of ferulic acid.

4.3.1 Materials

-

Lactobacillus strain (e.g., Lactobacillus johnsonii or Limosilactobacillus fermentum)

-

MRS broth for bacterial culture

-

Phosphate buffer (50 mM, pH 7.0)

-

Ferulic acid

-

Glucose

4.3.2 Protocol

-

Cell Preparation:

-

Culture the Lactobacillus strain in MRS broth until the late exponential or early stationary phase.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0).

-

Resuspend the cell pellet in the same phosphate buffer to a desired cell density (e.g., OD₆₀₀ = 10).

-

-

Bioconversion Reaction:

-

To the resting cell suspension, add ferulic acid to a final concentration of 1-5 mM.

-

Add glucose to a final concentration of 1% (w/v) as an energy source for cofactor regeneration.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

-

Sample Preparation and Analysis:

-

At various time points, withdraw samples and centrifuge to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the supernatant directly by HPLC as described in section 4.4.

-

HPLC Analysis of Ferulic Acid and Dihydroferulic Acid

This protocol outlines a method for the separation and quantification of ferulic acid and dihydroferulic acid.

4.4.1 Instrumentation and Conditions

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 50% B over 20 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm and 320 nm

-

Injection Volume: 20 µL

4.4.2 Procedure

-

Prepare standard solutions of ferulic acid and dihydroferulic acid of known concentrations in the mobile phase.

-

Generate a calibration curve for each compound by injecting the standard solutions and plotting peak area against concentration.

-

Inject the prepared samples from the enzymatic or whole-cell reactions.

-

Identify the peaks for ferulic acid and dihydroferulic acid based on their retention times compared to the standards.

-

Quantify the amount of each compound in the samples using the calibration curves.

Conclusion

The enzymatic conversion of ferulic acid to dihydroferulic acid using HcrF from Limosilactobacillus fermentum presents a promising biosynthetic route for the production of this valuable compound. This guide has provided the fundamental knowledge and detailed experimental protocols necessary for researchers and drug development professionals to implement this biotransformation in their work. The provided quantitative data and methodologies for enzyme purification, enzymatic reaction, whole-cell bioconversion, and product analysis serve as a solid foundation for further research and process optimization in this area.

References

Dihydroferulic Acid: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroferulic acid (DHFA), a key metabolite of ferulic acid and curcumin, is a phenolic compound of significant interest in the scientific community. Possessing a unique chemical structure, it exhibits notable antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the chemical structure and functional groups of dihydroferulic acid. It includes a comprehensive summary of its spectroscopic data, detailed experimental protocols for its synthesis and bioactivity assessment, and a visual representation of its interaction with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Functional Groups

Dihydroferulic acid, systematically named 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a phenylpropanoid derivative.[1] Its chemical formula is C₁₀H₁₂O₄, and it has a molecular weight of 196.20 g/mol .[1]

The core structure of dihydroferulic acid consists of a benzene ring substituted with three key functional groups that dictate its chemical properties and biological activity:

-

A Carboxylic Acid Group (-COOH): This acidic functional group is responsible for the molecule's ability to act as a proton donor and engage in hydrogen bonding. It is a critical determinant of its solubility and interaction with biological targets.

-

A Hydroxyl Group (-OH): Attached to the benzene ring, this phenolic hydroxyl group is a primary contributor to the antioxidant activity of dihydroferulic acid. It can donate a hydrogen atom to neutralize free radicals.

-

A Methoxy Group (-OCH₃): Also attached to the benzene ring, the methoxy group influences the electronic properties of the aromatic ring and can affect the molecule's lipophilicity and metabolic stability.

The combination of these functional groups on a phenylpropanoid scaffold confers upon dihydroferulic acid its characteristic physicochemical and biological properties.

Caption: Chemical structure of Dihydroferulic Acid.

Quantitative Data

The following table summarizes the key spectroscopic data for dihydroferulic acid, providing a reference for its identification and characterization.

| Analytical Technique | Data Type | Observed Values | Reference |

| ¹H NMR | Chemical Shift (δ) | Data available in the BMRB database under accession number bmse010023. | [1] |

| ¹³C NMR | Chemical Shift (δ) | Data available in the BMRB database under accession number bmse010023. | [1] |

| Mass Spectrometry (GC-MS) | m/z | 196 (M+), 137 | [2] |

| Mass Spectrometry (LC-MS) | Precursor m/z | [M-H]⁻: 195.06628 | [2] |

| Infrared (FTIR) Spectroscopy | Wavenumber (cm⁻¹) | Key peaks can be found on PubChem, associated with Alfa Aesar, A Johnson Matthey Company, Catalog Number A12069. | [2] |

| Infrared (ATR-IR) Spectroscopy | Wavenumber (cm⁻¹) | Key peaks can be found on PubChem, associated with Alfa Aesar, A Johnson Matthey Company, Catalog Number A12069. | [2] |

Experimental Protocols

Synthesis of Dihydroferulic Acid

Method 1: Enzymatic Conversion from Ferulic Acid

This method utilizes the metabolic activity of Lactobacillus johnsonii to convert ferulic acid into dihydroferulic acid.[3]

-

Bacterial Culture: Cultivate Lactobacillus johnsonii CNCM I-1225 in a suitable growth medium (e.g., MRS broth) under anaerobic conditions at 37°C until the culture reaches the stationary phase.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Resting Cell Suspension: Wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline, pH 7.0) and resuspend the cells in the same buffer to a desired cell density (e.g., 10⁹ CFU/mL).

-

Biotransformation: Add ferulic acid to the resting cell suspension to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction mixture under anaerobic conditions at 37°C for 24-48 hours.

-

Extraction: After incubation, acidify the mixture to pH 2-3 with HCl and extract the dihydroferulic acid with an organic solvent such as ethyl acetate.

-

Purification: Evaporate the organic solvent and purify the resulting solid by recrystallization or column chromatography.

References

Dihydroferulic Acid: A Technical Guide to its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroferulic acid (DHFA), a primary metabolite of curcumin and a product of the gut microbiota's metabolism of coffee-derived phenolic compounds, is emerging as a significant agent in the landscape of antioxidant research. Its ability to counteract oxidative stress positions it as a promising candidate for further investigation in the development of novel therapeutics. This technical guide provides an in-depth exploration of the antioxidant mechanisms of dihydroferulic acid, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Antioxidant Mechanisms

Dihydroferulic acid exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and the modulation of intracellular antioxidant pathways.

Direct Radical Scavenging Activity

Dihydroferulic acid has demonstrated potent radical-scavenging properties. It can directly neutralize free radicals, thereby mitigating cellular damage. The efficacy of this activity is quantified by its IC50 value, which represents the concentration of DHFA required to inhibit 50% of the radical activity. One study has reported an IC50 value of 19.5 μM for dihydroferulic acid in a radical-scavenging assay[1].

Modulation of the Nrf2 Signaling Pathway

A key indirect antioxidant mechanism of dihydroferulic acid involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[2][3]. When cells are exposed to oxidative stress or activators like dihydroferulic acid, this interaction is disrupted.

Dihydroferulic acid promotes the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes[2][4]. This binding initiates the transcription of several crucial antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[5][6]. The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Studies have shown that dihydroferulic acid, as a metabolite of ferulic acid, can significantly increase the expression of Nrf2 in intestinal Caco-2 cells, suggesting its role in bolstering cellular antioxidant defenses through this pathway.

Quantitative Antioxidant Data

To facilitate comparative analysis, the following table summarizes the available quantitative data on the antioxidant activity of dihydroferulic acid.

| Assay Type | Metric | Value | Reference |

| Radical Scavenging Assay | IC50 | 19.5 µM | [1] |

Note: Further research is required to populate this table with data from a wider range of antioxidant assays such as ABTS, ORAC, and Cellular Antioxidant Activity (CAA) assays for a more comprehensive quantitative profile of dihydroferulic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant activity of dihydroferulic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol. The concentration is typically around 0.1 mM. This solution should be protected from light.

-

Preparation of Test Samples: Dissolve dihydroferulic acid in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. Create a series of dilutions from this stock solution.

-

Reaction Setup: In a 96-well microplate or cuvettes, add a defined volume of each dihydroferulic acid dilution. Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and the DPPH solution should be included. A positive control, such as ascorbic acid or Trolox, should also be run in parallel.

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period, typically 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of dihydroferulic acid. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, leading to a reduction in fluorescence intensity, which is proportional to their cellular antioxidant activity.

Protocol:

-

Cell Culture: Culture adherent cells, such as HepG2 or Caco-2, in a 96-well black, clear-bottom microplate until they reach 90-100% confluency[7].

-

Cell Treatment: Remove the culture medium and wash the cells with a buffer (e.g., DPBS or HBSS). Pre-incubate the cells with the DCFH-DA probe and various concentrations of dihydroferulic acid for a specified time (e.g., 60 minutes) at 37°C[7].

-

Induction of Oxidative Stress: After incubation, wash the cells to remove the excess probe and compound. Add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells to induce oxidative stress[8].

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm using a fluorescence microplate reader. Readings are typically taken kinetically over a period of 60 minutes at regular intervals[8][9].

-

Data Analysis: The antioxidant activity is quantified by calculating the area under the curve (AUC) of the fluorescence intensity versus time plot. The percent inhibition of DCF formation by the antioxidant is calculated relative to a control (cells treated with the probe and radical initiator only). The results can be expressed as EC50 values, the concentration of the antioxidant that produces a 50% reduction in fluorescence.

Western Blot Analysis for Nrf2 Pathway Activation

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.

Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest (e.g., Nrf2, Keap1, HO-1).

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HepG2, Caco-2) and treat them with dihydroferulic acid for a specified duration.

-

Protein Extraction: Lyse the cells to extract total cellular proteins. For analyzing Nrf2 nuclear translocation, separate cytosolic and nuclear protein fractions.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).

-

Gel Electrophoresis: Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-Keap1, anti-HO-1).

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein, which can be quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of Nrf2 pathway activation by dihydroferulic acid.

Caption: Nrf2 signaling pathway activation by Dihydroferulic Acid.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for assessing the cellular antioxidant activity of dihydroferulic acid.

Caption: Workflow for Cellular Antioxidant Activity (CAA) Assay.

Conclusion

Dihydroferulic acid exhibits significant antioxidant potential through both direct radical scavenging and the modulation of the Nrf2 signaling pathway. Its ability to enhance the endogenous antioxidant defense system makes it a compelling molecule for further research in the context of diseases associated with oxidative stress. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of pharmacology, drug development, and nutritional science, facilitating a deeper understanding and continued investigation into the therapeutic applications of dihydroferulic acid. Further studies are warranted to expand the quantitative data on its antioxidant capacity and to further elucidate the intricate molecular details of its mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Dihydroquercetin Activates AMPK/Nrf2/HO-1 Signaling in Macrophages and Attenuates Inflammation in LPS-Induced Endotoxemic Mice [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. content.abcam.com [content.abcam.com]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

Dihydroferulic Acid as a Precursor for Vanillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid, a key intermediate in the synthesis of various pharmaceuticals and flavoring agents, can be efficiently produced through the biotransformation of dihydroferulic acid. This technical guide provides an in-depth overview of the biochemical conversion of dihydroferulic acid to vanillic acid, focusing on the underlying enzymatic pathways, experimental protocols, and quantitative data. Dihydroferulic acid, a metabolite of ferulic acid found in various plant-based materials, serves as a promising and sustainable precursor for vanillic acid production. The primary conversion route involves a β-oxidation pathway, analogous to fatty acid metabolism, which is prevalent in various microorganisms, including species of Pseudomonas and Rhodotorula. This guide details the enzymatic steps, presents available quantitative data in a structured format, and offers insights into the experimental methodologies required for studying and optimizing this bioconversion process.

Introduction

The growing demand for naturally derived vanillic acid in the pharmaceutical and food industries has spurred research into sustainable and efficient production methods. Dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propanoic acid), a reduced form of the ubiquitous ferulic acid, has emerged as a viable precursor for microbial synthesis of vanillic acid.[1][2] The conversion pathway leverages the metabolic machinery of various microorganisms, offering a green alternative to chemical synthesis. This document serves as a comprehensive resource for professionals engaged in biocatalysis, metabolic engineering, and drug development, providing the necessary technical details to understand and harness the conversion of dihydroferulic acid to vanillic acid.

Biochemical Pathway: A β-Oxidation Analogue

The microbial conversion of dihydroferulic acid to vanillic acid proceeds through a pathway analogous to the β-oxidation of fatty acids.[3][4] This multi-step enzymatic process involves the shortening of the propanoic acid side chain of dihydroferulic acid by a two-carbon unit to yield vanillic acid and acetyl-CoA. The key enzymatic reactions are outlined below.

Activation Step: Formation of Dihydroferuloyl-CoA

The initial step in the catabolism of dihydroferulic acid is its activation to a high-energy thioester, dihydroferuloyl-CoA. This reaction is catalyzed by a CoA synthetase (ligase), likely a feruloyl-CoA synthetase or an enzyme with broad substrate specificity that can also act on dihydroferulic acid.[5][6][7] The reaction requires ATP and Coenzyme A (CoA).

Reaction: Dihydroferulic acid + ATP + CoA → Dihydroferuloyl-CoA + AMP + PPi

Dehydrogenation

The dihydroferuloyl-CoA is then oxidized to form a β-ketoacyl-CoA intermediate. This dehydrogenation step is catalyzed by an acyl-CoA dehydrogenase.

Thiolytic Cleavage

The final step involves the thiolytic cleavage of the β-ketoacyl-CoA by a β-ketoacyl-CoA thiolase (also known as thiolase).[8][9][10] This reaction yields vanilloyl-CoA and acetyl-CoA. The vanilloyl-CoA is subsequently hydrolyzed to vanillic acid.

Reaction: β-keto-dihydroferuloyl-CoA + CoA → Vanilloyl-CoA + Acetyl-CoA

Vanilloyl-CoA → Vanillic acid + CoA

The following diagram, generated using Graphviz, illustrates this proposed β-oxidation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Feruloyl-CoA synthetases and feruloyl-CoA hydratase/lyases: Expression, biochemical characterisation, and generation of vanillin from ferulic acid and lignocellulosic hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Dihydroferulic Acid: A Technical Guide to its Biological Activities Beyond Antioxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroferulic acid (DHFA), a primary metabolite of the widely studied antioxidant ferulic acid and a gut microbiota-derived product of curcumin and chlorogenic acids, is emerging as a bioactive compound with significant therapeutic potential that extends beyond its antioxidant capacity.[1][2][3] While its ability to scavenge free radicals is well-documented, recent research has unveiled a spectrum of other biological activities, positioning DHFA as a promising candidate for the development of novel therapeutics for a range of pathologies. This in-depth technical guide provides a comprehensive overview of the anti-inflammatory, neuroprotective, and hepatoprotective effects of dihydroferulic acid, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anti-inflammatory Activities

Dihydroferulic acid has demonstrated potent anti-inflammatory effects across various experimental models, primarily through the modulation of key signaling pathways and the regulation of inflammatory mediators.

Modulation of Inflammatory Mediators in Macrophages

In activated macrophages, which play a central role in the inflammatory response, DHFA has been shown to orchestrate a shift from a pro-inflammatory to an anti-inflammatory phenotype.[2][3] Studies utilizing THP-1 macrophages have revealed that DHFA can inhibit the release of a cascade of pro-inflammatory cytokines and chemokines.[2][3] Furthermore, DHFA promotes the secretion of anti-inflammatory mediators, contributing to the resolution of inflammation.[2][3]

A notable aspect of its anti-inflammatory action is its ability to reduce the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a critical event in the formation of foam cells and the development of atherosclerotic plaques.[2][3] This is achieved, in part, by downregulating the expression of the scavenger receptor CD36.[2]

Regulation of Intestinal Inflammation Signaling

In the context of intestinal inflammation, DHFA has been shown to exert its effects by modulating critical intracellular signaling pathways. In intestinal Caco-2 cell monolayers, DHFA limits the activation of mitogen-activated protein kinases (MAPK) p38 and ERK, as well as the protein kinase B (Akt) pathway.[4] This upstream regulation leads to a decrease in the nuclear translocation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4] Concurrently, DHFA promotes the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response, which can also contribute to the downregulation of NF-κB activity.[4]

Quantitative Data: Anti-inflammatory Effects of Dihydroferulic Acid

| Model System | Inflammatory Stimulus | DHFA Concentration | Observed Effect | Reference |

| THP-1 Macrophages | LPS | Not specified | Inhibition of CCL-2, CCL-3, CCL-5, TNF-α, IL-6, and IL-17 release. | [2][3] |

| THP-1 Macrophages | Inflammasome activator | Not specified | Reduction of IL-18 and IL-1β secretion. | [2][3] |

| THP-1 Macrophages | oxLDL | Not specified | Decreased oxLDL uptake and CD36 expression. | [2] |

| THP-1 Macrophages | LPS and 7KC | Not specified | Increased IL-10 and PGE1 levels. | [2][3] |

| Caco-2 Cells | LPS | 1 µM | Limited activation of MAPK p38 and ERK, and Akt kinase; decreased NF-κB translocation; promoted Nrf2 expression. | [4] |

Experimental Protocol: Assessment of Anti-inflammatory Effects in THP-1 Macrophages

This protocol outlines the key steps to investigate the anti-inflammatory properties of dihydroferulic acid in a human macrophage model.

1. Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

-

To differentiate the monocytes into macrophages, seed the THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.[5]

2. DHFA Treatment and Inflammatory Challenge:

-

Following differentiation, replace the medium with fresh RPMI-1640 containing various concentrations of DHFA (e.g., 1, 5, 10, 50 µM) and pre-incubate for 2 hours.

-

Induce an inflammatory response by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

3. Analysis of Inflammatory Mediators:

-

Collect the cell culture supernatants and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CCL2, MCP-1) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Analyze the expression of genes encoding these inflammatory mediators in the cell lysates using quantitative real-time polymerase chain reaction (qRT-PCR).

4. Western Blot Analysis of Signaling Pathways:

-

Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB (e.g., IKK, IκBα, p65) and MAPK (e.g., p38, ERK) signaling pathways.

Signaling Pathway: Anti-inflammatory Action of Dihydroferulic Acid

References

- 1. scielo.br [scielo.br]

- 2. The colonic polyphenol catabolite dihydroferulic acid (DHFA) regulates macrophages activated by oxidized LDL, 7-ketocholesterol, and LPS switching from pro- to anti-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The colonic polyphenol catabolite dihydroferulic acid (DHFA) regulates macrophages activated by oxidized LDL, 7-ketocholesterol, and LPS switching fro ... - Food & Function (RSC Publishing) DOI:10.1039/D4FO02114B [pubs.rsc.org]

- 4. Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

In Vitro vs. In Vivo Stability of Dihydroferulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroferulic acid (DHFA), a principal metabolite of ferulic acid and various dietary polyphenols, has garnered significant attention for its antioxidant and anti-inflammatory properties. Understanding its stability is paramount for evaluating its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro and in vivo stability of dihydroferulic acid, presenting available quantitative data, detailed experimental protocols, and an exploration of its metabolic fate and associated signaling pathways. While direct comparative studies on the in vitro versus in vivo stability of DHFA are limited, this guide synthesizes current knowledge to provide a cohesive understanding for researchers in the field.

Introduction

Dihydroferulic acid (DHFA), also known as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a phenolic compound that is not commonly found in significant amounts in dietary sources but is a key metabolite produced by the human gut microbiota from the hydrogenation of ferulic acid.[1][2] Ferulic acid is abundant in foods such as whole grains, coffee, fruits, and vegetables.[3] DHFA is also a major metabolite of curcumin.[4] Given its emergence as a bioactive molecule with potent antioxidant and anti-inflammatory activities, a thorough understanding of its stability in both laboratory and physiological settings is crucial for the development of novel therapeutics and functional foods.[5][6][7] This guide aims to consolidate the current understanding of DHFA's stability, providing a technical resource for its study and application.

Comparative Stability: In Vitro vs. In Vivo

Direct quantitative comparisons of the stability of dihydroferulic acid in in vitro versus in vivo systems are not well-documented in the existing literature. However, by examining studies on its metabolism and the stability of similar phenolic compounds, we can infer its relative stability in different environments.

In Vitro Stability: The stability of phenolic compounds in vitro is significantly influenced by the specific conditions of the assay, such as pH, temperature, and the presence of digestive enzymes.[8] Studies on various phenolic compounds have shown that they are generally stable in the acidic environment of simulated gastric fluid.[9] However, upon transition to the alkaline conditions of simulated intestinal fluid, significant degradation can occur.[10][11][12][13] This suggests that DHFA is likely to exhibit greater stability in acidic in vitro environments compared to neutral or alkaline ones.

In Vivo Stability: Following its formation by the gut microbiota, DHFA is absorbed and undergoes metabolism, primarily in the intestine and liver.[14][15] In vivo, DHFA is subject to Phase I and Phase II metabolic reactions, including glucuronidation, sulfation, and methylation.[14][15][16] The presence of DHFA and its conjugates in plasma indicates a degree of stability in the circulatory system.[17] However, its rapid metabolism and excretion suggest a relatively short half-life in its free form.[14][15] The conjugated forms, such as dihydroferulic acid 4-sulfate, have been detected in plasma and urine, indicating that conjugation is a key mechanism for its transport and elimination.[18]

The primary difference in stability between the two environments lies in the metabolic processes unique to a living organism. While in vitro systems can simulate digestion, they do not fully replicate the complex enzymatic and transport systems present in vivo that lead to the rapid conjugation and elimination of DHFA.

Quantitative Data on Stability and Metabolism

While specific half-life data for dihydroferulic acid is limited, the following tables summarize available quantitative information on its metabolites and related compounds to provide a comparative context.

Table 1: In Vitro Stability of Phenolic Compounds in Simulated Digestion

| Compound/Extract | In Vitro System | Change in Concentration (Intestinal Phase) | Reference |

| Purple Rice Bran Phenolics | INFOGEST protocol | Degradation of ferulic acid | [13] |

| Blackberry Phenolics | INFOGEST 2.0 protocol | >68% decrease in Total Phenolic Content | [12] |

| Apple Phenolic Acids | Simulated Gastric and Intestinal Fluids | Stable in gastric fluid (pH 3), degradation in intestinal fluid (pH 7) | [9] |

Table 2: In Vivo Pharmacokinetic Parameters of Ferulic Acid and its Metabolites

| Compound | Species | Dose and Route | Tmax (hours) | Cmax (µmol/L) | Half-life (hours) | Reference |

| Dihydroferulic acid 4-sulfate | Human | Instant coffee (200 mL) | 4.8 | 0.14 | 4.7 | [18] |

| Ferulic Acid | Rat | 10 mg/kg, IV | - | - | 7.01 min (β-phase) | [8] |

| Ferulic Acid | Human | Dermal application | 2.3 | 0.3 µg/mL | 2.81 | [19] |

| Ferulic Acid Metabolites | Rat | 5.15 mg/kg, oral | 0.5 | ~50% as sulfoconjugates | - | [16] |

Experimental Protocols

In Vitro Stability Assessment in Simulated Gastrointestinal Fluids

This protocol is based on the principles of the INFOGEST method to assess the stability of dihydroferulic acid during simulated digestion.[12][13]

Objective: To determine the stability of dihydroferulic acid in simulated gastric and intestinal fluids.

Materials:

-

Dihydroferulic acid standard

-

Simulated Gastric Fluid (SGF): 0.32% (w/v) pepsin in 0.03 M NaCl, pH 3.0

-

Simulated Intestinal Fluid (SIF): 1% (w/v) pancreatin in 0.1 M NaHCO3, pH 7.0

-

Bile salt solution

-

Incubator shaker (37°C)

-

HPLC system with UV or MS detector

Procedure:

-

Gastric Phase:

-

Dissolve a known concentration of dihydroferulic acid in a suitable solvent and add it to pre-warmed SGF.

-

Incubate at 37°C with gentle agitation for 2 hours.

-

Take aliquots at specific time points (e.g., 0, 30, 60, 120 minutes).

-

Immediately stop the enzymatic reaction (e.g., by adding ice-cold methanol or by heat inactivation).

-

Analyze the concentration of dihydroferulic acid by HPLC.

-

-

Intestinal Phase:

-

To the gastric digest, add SIF and bile salt solution.

-

Adjust the pH to 7.0.

-

Incubate at 37°C with gentle agitation for 2-3 hours.

-

Take aliquots at specific time points (e.g., 0, 30, 60, 120, 180 minutes).

-

Stop the reaction and analyze the concentration of dihydroferulic acid by HPLC.

-

Data Analysis:

-

Calculate the percentage of dihydroferulic acid remaining at each time point relative to the initial concentration.

-

Plot the concentration of dihydroferulic acid versus time to determine its degradation kinetics.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a basic procedure for assessing the in vivo stability and pharmacokinetics of dihydroferulic acid in rats.

Objective: To determine the pharmacokinetic profile of dihydroferulic acid after oral administration.

Materials:

-

Dihydroferulic acid

-

Experimental animals (e.g., Sprague-Dawley rats)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Administer a known dose of dihydroferulic acid to fasted rats via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of dihydroferulic acid and its potential metabolites in plasma.

-

Extract dihydroferulic acid and its metabolites from the plasma samples (e.g., using protein precipitation or solid-phase extraction).

-

Analyze the samples using the validated LC-MS/MS method.

-

Data Analysis:

-

Plot the plasma concentration of dihydroferulic acid versus time.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Metabolic Pathways and Signaling Mechanisms

Metabolic Fate of Dihydroferulic Acid

The metabolism of dihydroferulic acid is a multi-step process involving the gut microbiota and host enzymes.

Metabolic pathway of dihydroferulic acid.

Signaling Pathways Modulated by Dihydroferulic Acid

Dihydroferulic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways in immune cells.

DHFA's modulation of inflammatory signaling.

Conclusion

The stability of dihydroferulic acid is a critical determinant of its bioavailability and biological activity. While direct comparative data is scarce, this guide provides a framework for understanding its stability based on current knowledge of its metabolism and the behavior of similar phenolic compounds. In vitro, DHFA is likely more stable under acidic conditions, while in vivo, it is rapidly metabolized through conjugation, leading to a short half-life of the free form. Further research is warranted to establish a direct quantitative comparison of in vitro and in vivo stability and to fully elucidate its pharmacokinetic profile and mechanisms of action. This will be instrumental in harnessing the therapeutic potential of this promising natural metabolite.

References

- 1. Cascade Microbial Metabolism of Ferulic Acid In Vitro Fermented by the Human Fecal Inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ferulic Acid Ameliorates Atherosclerotic Injury by Modulating Gut Microbiota and Lipid Metabolism [frontiersin.org]

- 4. phytohub.eu [phytohub.eu]

- 5. Conversion of dehydrodiferulic acids by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. itjfs.com [itjfs.com]

- 7. mdpi.com [mdpi.com]

- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro gastrointestinal digestion impact on stability, bioaccessibility and antioxidant activity of polyphenols from wild and commercial blackberri ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO00986A [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Investigation of the metabolic fate of dihydrocaffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sulfated ferulic acid is the main in vivo metabolite found after short-term ingestion of free ferulic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Showing experiments where Dihydroferulic acid 4-sulfate has been detected in biofluids - Phenol-Explorer [phenol-explorer.eu]

- 19. ajol.info [ajol.info]

Glucuronidation and Sulfation Pathways of Dihydroferulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroferulic acid (DHFA), a primary metabolite of dietary polyphenols such as ferulic acid, is recognized for its potential health benefits. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential interactions in vivo. This technical guide provides an in-depth overview of the principal phase II metabolic pathways of DHFA: glucuronidation and sulfation. These conjugation reactions, occurring predominantly in the intestine and liver, are critical determinants of DHFA's systemic exposure and biological activity. This document details the enzymatic processes, presents available quantitative data, outlines experimental protocols for studying these pathways, and provides visual representations of the metabolic and experimental workflows.

Metabolic Pathways of Dihydroferulic Acid

Dihydroferulic acid undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to increase its water solubility and facilitate its excretion.

Glucuronidation

Glucuronidation of DHFA involves the covalent attachment of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the phenolic hydroxyl group of DHFA. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The primary metabolite formed is dihydroferulic acid-4-O-glucuronide.

Enzymes Involved: While specific UGT isoforms responsible for DHFA glucuronidation have not been definitively identified in the literature, based on studies of structurally similar phenolic acids like ferulic acid, it is likely that isoforms from the UGT1A family, such as UGT1A1, UGT1A6, UGT1A9, and UGT1A10, play a significant role.[1][2] These enzymes are expressed in both the liver and the intestine.[1]

Sulfation

Sulfation is another major conjugation pathway for DHFA, where a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is transferred to the phenolic hydroxyl group of DHFA. This reaction is catalyzed by sulfotransferase (SULT) enzymes, resulting in the formation of dihydroferulic acid-4-O-sulfate.

Enzymes Involved: Cytosolic SULTs, particularly from the SULT1 family, are responsible for the sulfation of a wide range of phenolic compounds.[3][4] SULT1A1 is a key enzyme in the liver and intestine that sulfates numerous phenols.[5] It is highly probable that SULT1A1, and potentially other isoforms like SULT1A3 and SULT1E1, are involved in the sulfation of DHFA.[4][6]

References

- 1. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dihydroferulic Acid and Ferulic Acid: Key Differences in Structure, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of dihydroferulic acid and ferulic acid, two closely related phenolic compounds with significant therapeutic potential. While both molecules share a common structural backbone, the saturation of the propionic acid side chain in dihydroferulic acid leads to distinct differences in their physicochemical properties, bioavailability, and biological activities. This document outlines their structural and physicochemical differences, compares their antioxidant and anti-inflammatory properties with supporting quantitative data, and details their metabolic pathways. Furthermore, it provides detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Ferulic acid (FA), a hydroxycinnamic acid, is abundantly found in the plant kingdom, where it plays a crucial role in cell wall rigidity by cross-linking lignin and polysaccharides.[1][2] Its antioxidant and anti-inflammatory properties have been extensively studied, making it a compound of interest for various therapeutic applications. Dihydroferulic acid (DHFA), also known as hydroferulic acid, is a metabolite of ferulic acid, primarily formed by the gut microbiota.[1] It is structurally similar to ferulic acid but lacks the double bond in the propionic acid side chain.[3][4] This seemingly minor structural difference has significant implications for their biological activities and pharmacokinetic profiles. This guide aims to provide a detailed technical comparison of these two compounds to aid researchers in understanding their distinct characteristics and potential applications.

Chemical Structure and Physicochemical Properties

The primary structural difference between ferulic acid and dihydroferulic acid lies in the saturation of the C3 side chain. Ferulic acid possesses a double bond, rendering it an unsaturated carboxylic acid, while dihydroferulic acid has a saturated propionic acid side chain.[3][4] This difference influences their three-dimensional structure and, consequently, their physicochemical properties.

Table 1: Comparison of Physicochemical Properties

| Property | Dihydroferulic Acid | Ferulic Acid | Reference(s) |

| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)propanoic acid | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | [5],[1] |

| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₁₀O₄ | [5],[1] |

| Molecular Weight | 196.20 g/mol | 194.18 g/mol | [5],[1] |

| Appearance | - | Crystalline powder | [1] |

| Melting Point | - | 168-172 °C | [1] |

| Water Solubility | Slightly soluble | 0.78 g/L | ,[1] |

| pKa | - | 4.61 | [1] |

Comparative Biological Activities

Antioxidant Activity

Both dihydroferulic acid and ferulic acid exhibit significant antioxidant properties, primarily attributed to their ability to scavenge free radicals. However, the degree of their activity can vary depending on the specific radical and the assay system used.

Table 2: Comparison of In Vitro Antioxidant Activities

| Assay | Dihydroferulic Acid (IC₅₀) | Ferulic Acid (IC₅₀) | Reference(s) |

| Radical Scavenging | 19.5 µM | - | [6][7] |

| DPPH Radical Scavenging | - | 66 ± 2.3 µM | [8] |

| ABTS Radical Scavenging | - | 183.08 ± 2.30 µM | [8] |

Note: A lower IC₅₀ value indicates greater antioxidant activity.

Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory effects by modulating key inflammatory pathways. Ferulic acid, in particular, has been shown to inhibit the expression of pro-inflammatory mediators.[9] Dihydroferulic acid also exhibits anti-inflammatory properties, with studies showing its ability to modulate macrophage activity.

Table 3: Comparison of Anti-inflammatory Activities

| Model System | Parameter Measured | Dihydroferulic Acid Effect | Ferulic Acid Effect | Reference(s) |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | - | Inhibition | [9] |

| TNF-α-treated 3T3-L1 adipocytes | Inflammatory Cytokine Secretion (TNF-α, IL-6, IL-1β) | - | Inhibition | [10] |

| LPS-stimulated microglial cells | IDO mRNA expression | - | Suppression | [11] |

Metabolism and Bioavailability

Ferulic acid is primarily absorbed in the small intestine.[1] It undergoes extensive metabolism in the liver, forming conjugates such as glucuronides and sulfates.[12] A significant portion of ingested ferulic acid reaches the colon, where it is metabolized by the gut microbiota to various metabolites, including dihydroferulic acid.[1] This microbial metabolism is a key source of circulating dihydroferulic acid. The bioavailability of ferulic acid can be limited by its poor water solubility and rapid metabolism.[1] Dihydroferulic acid, being a metabolite, has a different pharmacokinetic profile, and its presence in serum is considered a potential biomarker for whole grain intake.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13][14]

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a defined volume of the test sample or control to an equal volume of the DPPH working solution.[13]

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

-

-

Measurement:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.[13]

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.[15]

-

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.[16][17]

Methodology:

-

Reagent Preparation:

-

Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).[17]

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.[18]

-

Prepare various concentrations of the test compounds and a positive control.

-

-

Assay Procedure:

-

Mix the sodium nitroprusside solution with different concentrations of the test compounds.

-

Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).[19]

-

-

Measurement:

-

After incubation, add the Griess reagent to the mixture.

-

Measure the absorbance of the resulting chromophore at 540-550 nm.[20]

-

-

Calculation:

-

The percentage of nitric oxide scavenging activity is calculated based on the difference in absorbance between the control (without the test compound) and the samples.

-

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is used to assess the anti-inflammatory potential of compounds.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[21][22] The ability of a compound to inhibit the production of these mediators indicates its anti-inflammatory activity.

Methodology:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[21]

-

-

Treatment:

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent assay as described in section 5.2.[21]

-

Cytokine Measurement (e.g., TNF-α, IL-6): Collect the cell culture supernatant and quantify the levels of specific cytokines using commercially available ELISA kits according to the manufacturer's instructions.[21]

-

-

Cell Viability Assay:

-

Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.[21]

-

Signaling Pathways and Mechanisms of Action

Ferulic acid has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. Its inhibitory effects on the NF-κB and PI3K/Akt pathways are particularly well-documented.[10][24] By inhibiting these pathways, ferulic acid can reduce the expression of pro-inflammatory genes and promote apoptosis in cancer cells. Ferulic acid also influences the MAPK pathway , including JNK and ERK.[25][26] The signaling pathways for dihydroferulic acid are less extensively studied, but it is known to modulate MAPK and Akt kinase signaling pathways.[27]

Caption: Ferulic Acid's Modulation of Inflammatory Signaling Pathways.

Caption: Dihydroferulic Acid's Modulation of Inflammatory Signaling.

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.

Conclusion

Dihydroferulic acid and ferulic acid, while structurally similar, exhibit key differences that are critical for researchers and drug development professionals to consider. The saturation of the side chain in dihydroferulic acid alters its physicochemical properties, which in turn affects its bioavailability and biological activity. While ferulic acid's antioxidant and anti-inflammatory mechanisms have been more extensively characterized, emerging research on dihydroferulic acid suggests it also possesses significant therapeutic potential, particularly as a key metabolite of dietary phenolic compounds. A deeper understanding of their distinct metabolic pathways and mechanisms of action will be crucial for harnessing their full therapeutic benefits, whether through direct administration or dietary interventions aimed at modulating gut microbiota activity. This guide provides a foundational resource for further investigation into these promising natural compounds.

References

- 1. Ferulic acid - Wikipedia [en.wikipedia.org]

- 2. Ferulic Acid | 1135-24-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroferulic Acid | C10H12O4 | CID 14340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ferulic acid suppresses expression of tryptophan metabolic key enzyme indoleamine 2, 3-dioxygenase via NFκB and p38 MAPK in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Ferulic acid reverses P-glycoprotein-mediated multidrug resistance via inhibition of PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Bioavailability of Dihydroferulic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroferulic acid (DHFA), a primary metabolite of ferulic acid, has garnered significant attention in the scientific community for its potential health benefits, largely attributed to its antioxidant and anti-inflammatory properties. As a product of gut microbiota metabolism of dietary phenolic compounds, understanding its bioavailability is paramount for assessing its physiological relevance and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability of dihydroferulic acid, detailing its absorption, metabolism, and pharmacokinetic profile. The guide also delves into the experimental methodologies employed in its study and the key signaling pathways it modulates.

Absorption, Metabolism, and Pharmacokinetics of Dihydroferulic Acid

Dihydroferulic acid is not typically ingested directly in significant amounts from the diet. Instead, it is primarily formed in the colon through the microbial reduction of ferulic acid, a compound abundant in foods such as whole grains, coffee, fruits, and vegetables.

Following its formation by the gut microbiota, DHFA is absorbed into the systemic circulation. Studies in humans have shown that DHFA appears in the plasma, with concentrations reaching micromolar levels. The time to reach maximum plasma concentration (Tmax) is relatively long, suggesting its origin from the lower parts of the intestine.

One study involving healthy human subjects who consumed instant coffee observed the plasma appearance of dihydroferulic acid. While specific pharmacokinetic parameters were not tabulated, the graphical representation of the mean plasma concentration showed a peak around 8-10 hours post-consumption, indicating colonic absorption and metabolism.[1][2][3] Dihydrocaffeic acid, another microbial metabolite, follows a similar absorption pattern.[1] After reaching the circulation, DHFA and its parent compound, ferulic acid, can be further metabolized in the liver and other tissues, undergoing conjugation reactions such as glucuronidation and sulfation.

Quantitative Pharmacokinetic Data

Obtaining precise, tabulated pharmacokinetic data for dihydroferulic acid remains a challenge, as most studies focus on its precursor, ferulic acid. However, the available data from human intervention studies provide valuable insights into its absorption profile.

Table 1: Plasma Concentration of Dihydroferulic Acid and Related Compounds After Coffee Consumption in Humans

| Compound | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC) | Notes |

| Dihydroferulic Acid | ~8-10 hours[1][2][3] | Micromolar range[4] | Data not explicitly reported | Major metabolite appearing after coffee consumption, indicating colonic metabolism and absorption.[1] |

| Ferulic Acid | Earlier than DHFA[1] | Lower than DHFA[1] | Data available from various studies[5][6][7] | Parent compound, partially absorbed in the upper gastrointestinal tract. |

| Dihydrocaffeic Acid | ~8-10 hours[1][2] | Micromolar range[4] | Data not explicitly reported | Another major colonic metabolite of coffee polyphenols.[1] |

Experimental Protocols

The study of dihydroferulic acid bioavailability involves various in vitro and in vivo models, coupled with advanced analytical techniques for its quantification in biological matrices.

In Vitro Fermentation for Metabolite Production